molecular formula C7H9ClF2N2O B580097 [4-(Difluoromethoxy)phenyl]hydrazine hydrochloride CAS No. 1240527-90-5

[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride

Cat. No.: B580097
CAS No.: 1240527-90-5
M. Wt: 210.609
InChI Key: UMAUOONPXWEKEC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is (4-(difluoromethoxy)phenyl)hydrazine hydrochloride , reflecting its functional groups and substitution pattern. The core structure consists of a phenyl ring substituted at the para-position with a difluoromethoxy group (–OCF$$2$$H) and a hydrazine (–NHNH$$2$$) moiety. The hydrochloride salt forms via protonation of the hydrazine’s terminal amine.

Structural Representation

  • Skeletal formula :
  • SMILES : NNC1=CC=C(OC(F)F)C=C1.Cl
  • InChIKey : UMAUOONPXWEKEC-UHFFFAOYSA-N

The difluoromethoxy group introduces electronegative fluorine atoms, influencing the compound’s polarity and reactivity.

CAS Registry Number and Alternative Designations

CAS Registry Number :

  • 1240527-90-5 (hydrochloride salt)

Alternative Names :

  • [4-(Difluoromethoxy)phenyl]hydrazine hydrochloride
  • (4-Difluoromethoxyphenyl)hydrazine HCl
  • 4-(Difluoromethoxy)phenylhydrazine hydrochloride

Vendor Catalog Codes :

Vendor Catalog ID
LGC Standards TRC-D447285-1G
AChemBlock S81979
Enamine ENA296274871

Molecular Formula and Weight Analysis

Molecular Formula :

  • C$$7$$H$$9$$ClF$$2$$N$$2$$O (hydrochloride salt)
  • Free base: C$$7$$H$$8$$F$$2$$N$$2$$O (molecular weight 174.15 g/mol)

Molecular Weight :

  • 210.61 g/mol (hydrochloride salt)

Mass Breakdown :

Element Quantity Contribution (g/mol)
C 7 84.07
H 9 9.07
Cl 1 35.45
F 2 38.00
N 2 28.02
O 1 16.00
Total 210.61

The chloride ion contributes 16.8% of the total molecular weight, underscoring the salt’s ionic character.

Salt Formation and Protonation State Characterization

Salt Synthesis :
The hydrochloride salt forms by treating the free base (4-(difluoromethoxy)phenyl)hydrazine with hydrochloric acid (HCl). This reaction protonates the hydrazine’s terminal amine (–NH$$_2$$), yielding a stable crystalline solid.

Protonation Sites :

  • Primary amine (–NH$$2$$) in hydrazine accepts a proton, forming –NH$$3^+$$Cl$$^-$$.
  • The aromatic ring and difluoromethoxy group remain unaffected.

Comparative Analysis :

Property Free Base Hydrochloride Salt
Molecular Formula C$$7$$H$$8$$F$$2$$N$$2$$O C$$7$$H$$9$$ClF$$2$$N$$2$$O
Molecular Weight 174.15 g/mol 210.61 g/mol
Stability Hygroscopic Enhanced crystallinity
Solubility Low in water Improved aqueous solubility

The salt’s improved solubility facilitates its use in synthetic applications, such as pharmaceutical intermediate preparation.

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-3-1-5(11-10)2-4-6;/h1-4,7,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAUOONPXWEKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-90-5
Record name Hydrazine, [4-(difluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Diazotization of 4-(Difluoromethoxy)aniline

The process begins with the diazotization of 4-(difluoromethoxy)aniline in an acidic medium:
Reaction:
4-(Difluoromethoxy)aniline+HCl+NaNO24-(Difluoromethoxy)phenyldiazonium chloride+H2O+NaCl\text{4-(Difluoromethoxy)aniline} + \text{HCl} + \text{NaNO}_2 \rightarrow \text{4-(Difluoromethoxy)phenyldiazonium chloride} + \text{H}_2\text{O} + \text{NaCl}

Conditions:

  • Temperature: 0–5°C (ice bath)

  • Reaction time: 30–60 minutes

  • Molar ratio of aniline:HCl:NaNO₂ = 1:3:1.1

Reduction with Sodium Bisulfite/Sulfite Mixture

The diazonium salt is reduced using a sodium bisulfite (NaHSO₃) and sodium sulfite (Na₂SO₃) mixture, which acts as a dual reducing and buffering agent:
Reaction:
Diazonium chloride+NaHSO3+Na2SO3Hydrazine hydrochloride+Byproducts\text{Diazonium chloride} + \text{NaHSO}_3 + \text{Na}_2\text{SO}_3 \rightarrow \text{Hydrazine hydrochloride} + \text{Byproducts}

Key Parameters:

  • pH : Maintained at 5.8–6.1 using NaOH

  • Temperature : 80–85°C during reduction

  • Time : 60–90 minutes for complete conversion

Stoichiometry Table:

ComponentMolar Ratio to Diazonium Salt
Sodium bisulfite (NaHSO₃)1.2–1.5
Sodium sulfite (Na₂SO₃)0.8–1.0

Isolation and Purification

The product is precipitated by adding concentrated HCl and isolated via filtration:

  • Yield : 70–85% (lab-scale)

  • Purity : >95% after recrystallization in ethanol

Alternative Synthetic Routes

Hydrazine Hydrate Direct Substitution

Although less commonly reported, hydrazine hydrate (N₂H₄·H₂O) can react with 4-(difluoromethoxy)aniline under reflux:
Reaction:
4-(Difluoromethoxy)aniline+N2H4H2O[4-(Difluoromethoxy)phenyl]hydrazine+H2O\text{4-(Difluoromethoxy)aniline} + \text{N}_2\text{H}_4\cdot\text{H}_2\text{O} \rightarrow \text{[4-(Difluoromethoxy)phenyl]hydrazine} + \text{H}_2\text{O}

Challenges:

  • Lower yields (50–60%) due to competing side reactions

  • Requires excess hydrazine hydrate (3–4 equivalents)

Industrial-Scale Production

Industrial methods prioritize continuous processing to enhance efficiency:

Continuous Flow Reactor System

Adapted from US Patent 3,203,989 , the process involves:

  • Diazotization : Continuous mixing of aniline, HCl, and NaNO₂ in a cooled reactor.

  • Reduction : Two-stage reduction with NaHSO₃/Na₂SO₃ in heated reactors (80–85°C).

  • Precipitation : In-line HCl addition and centrifugal separation.

Advantages:

  • Throughput: 50–100 kg/hour

  • Reduced sodium sulfite crystallization issues

Reaction Optimization and Parameters

Critical Factors Affecting Yield

ParameterOptimal RangeImpact on Yield
Temperature80–85°C<80°C: Incomplete reduction; >85°C: Decomposition
pH5.8–6.1<5.8: Excessive bisulfite; >6.1: Sulfite precipitation
Reaction time60–90 minutesShorter durations lead to residual diazonium salt

Solvent Systems

  • Diazotization : Aqueous HCl (20–30% w/w)

  • Recrystallization : Ethanol/water (3:1 v/v)

Analytical Characterization

Spectroscopic Data

TechniqueKey FeaturesSource
¹H NMR δ 7.2–7.4 ppm (aromatic H), δ 4.9 ppm (-OCHF₂)
IR 3300 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-F)
MS m/z 210.61 (M+H⁺)

Purity Assessment

  • HPLC : >98% purity using C18 column, 0.1% TFA/ACN gradient

  • Titration : Hydrazine content confirmed via iodometric titration

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that [4-(difluoromethoxy)phenyl]hydrazine derivatives exhibit promising anticancer properties. For instance, compounds derived from this hydrazine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:
A study published in a peer-reviewed journal demonstrated that a derivative of [4-(difluoromethoxy)phenyl]hydrazine significantly reduced the viability of breast cancer cells in vitro. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

2. Neurodegenerative Disorders
The compound has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that [4-(difluoromethoxy)phenyl]hydrazine derivatives can act as inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's.

Data Table: BACE1 Inhibition Studies

Compound NameIC50 Value (µM)Effect on Amyloid Plaques
Compound A12.5Significant reduction
Compound B8.3Moderate reduction
[4-(Difluoromethoxy)phenyl]hydrazine5.0High reduction

Synthesis and Industrial Applications

1. Synthesis of Pharmaceutical Intermediates
[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development.

2. Agrochemical Applications
The compound is also explored for use in developing agrochemicals, particularly insecticides and herbicides. Its structural properties may enhance the efficacy and selectivity of agrochemical formulations.

Mechanism of Action

The mechanism of action of [4-(Difluoromethoxy)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below highlights key structural and electronic differences between [4-(Difluoromethoxy)phenyl]hydrazine hydrochloride and its analogs:

Compound Name Substituent(s) Molecular Formula CAS No. Similarity Score (vs. Target) Key Properties/Effects
[4-(Difluoromethoxy)phenyl]hydrazine HCl -OCF₂H (para) C₇H₇ClF₂N₂O 887596-65-8 Moderate electron-withdrawing (-I effect), steric bulk from two fluorine atoms .
4-Methoxyphenylhydrazine HCl -OCH₃ (para) C₇H₉ClN₂O 19501-58-7 0.73 Electron-donating (+M effect), lower lipophilicity than fluorinated analogs .
4-(Trifluoromethoxy)phenylhydrazine HCl -OCF₃ (para) C₇H₆ClF₃N₂O 2777328 0.71 Stronger -I effect than -OCF₂H, higher lipophilicity .
(2-Fluoro-4-methylphenyl)hydrazine HCl -F (ortho), -CH₃ (para) C₇H₈ClFN₂ 5052-05-1 0.70 Ortho-fluoro induces steric hindrance; methyl enhances electron density .
(2,5-Difluorophenyl)hydrazine HCl -F (ortho, meta) C₆H₅ClF₂N₂ 175135-73-6 0.71 Strong electron-withdrawing effects; reduced nucleophilicity .

Reactivity in Condensation Reactions

  • Hydrazone Formation : The difluoromethoxy group in the target compound reduces electron density on the phenyl ring compared to methoxy analogs, slowing condensation with aldehydes/ketones. For example, 4-methoxyphenylhydrazine HCl reacts faster with 4-nitrobenzaldehyde (yield: 85%) than the difluoromethoxy derivative (yield: ~65%) due to the latter’s weaker electron-donating capacity .
  • Triazole Synthesis: In contrast, electron-withdrawing substituents like -OCF₃ or -OCF₂H stabilize intermediates in cyclization reactions. For instance, 4-(trifluoromethoxy)phenylhydrazine HCl forms 1,2,4-triazole derivatives in higher yields (78–82%) compared to non-fluorinated analogs (60–70%) .

Physicochemical Properties

  • Lipophilicity : Fluorinated substituents increase logP values. The target compound (logP ~1.8) is more lipophilic than 4-methoxyphenylhydrazine HCl (logP ~0.9) but less than 4-(trifluoromethoxy)phenylhydrazine HCl (logP ~2.3) .
  • Thermal Stability : Difluoromethoxy derivatives exhibit higher thermal stability (decomposition temp. ~220°C) compared to methoxy analogs (~180°C) due to stronger C-F bonds .

Tautomerism and Spectral Features

  • IR Spectroscopy : The -OCF₂H group in the target compound shows a C-F stretching band at 1120–1150 cm⁻¹, absent in methoxy or methyl-substituted analogs. NH stretching vibrations (~3200 cm⁻¹) are consistent across hydrazine hydrochlorides .
  • NMR Analysis : The para-difluoromethoxy group causes deshielding of adjacent protons (δH ~7.2–7.4 ppm in ¹H-NMR), distinct from methoxy (δH ~6.8–7.0 ppm) or trifluoromethoxy (δH ~7.5–7.7 ppm) derivatives .

Biological Activity

[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride is a chemical compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H7ClF2N2O
  • Molecular Weight : 196.59 g/mol
  • Structure : The compound features a difluoromethoxy group attached to a phenylhydrazine moiety, which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This inhibition could potentially reduce amyloid plaque formation in the brain .
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to modulate oxidative stress responses, which can influence cell survival and apoptosis pathways .

Anticancer Properties

Research indicates that hydrazine derivatives can exhibit anticancer properties. For instance:

  • In a study involving phenylhydrazine hydrochloride, mice treated with this compound showed an increased incidence of lung adenomas and carcinomas, suggesting a potential role in tumorigenesis . This highlights the need for careful evaluation of its safety profile.

Toxicity and Safety Profile

The toxicity of this compound has been assessed through various studies:

  • Acute Toxicity : Studies have indicated that phenylhydrazine compounds can be acutely toxic, with observed effects such as hemolytic anemia and organ damage at high doses .
  • Dermal Exposure : Case studies have documented skin hypersensitivity reactions following exposure to related hydrazines, emphasizing the importance of handling precautions .

Study on Tumor Incidence

A notable study by Clayson et al. (1966) demonstrated that BALB/c mice treated with phenylhydrazine hydrochloride exhibited a significant increase in lung tumors compared to control groups. The findings are summarized in Table 1 below:

Treatment GroupDose (mg/day)Tumor IncidenceStatistical Significance
Control04/30--
Treated116/30p = 0.001

This study underscores the potential carcinogenic effects associated with phenylhydrazine derivatives.

Long-term Exposure Effects

In another study by Toth and Shimizu (1976), long-term exposure to low concentrations of phenylhydrazine hydrochloride in drinking water resulted in increased incidences of blood vessel angiosarcoma in treated mice compared to controls. Results are shown in Table 2:

SexDose (% in Water)Tumor IncidenceStatistical Significance
Male Mice06/99--
Male Mice0.0110/49p < 0.05
Female Mice05/99--
Female Mice0.0111/49p < 0.01

These findings highlight the compound's potential long-term health risks.

Q & A

Q. What are the recommended analytical methods for characterizing [4-(difluoromethoxy)phenyl]hydrazine hydrochloride?

Characterization requires a multi-technique approach:

  • HPLC with UV detection : Use 0.1 M HCl as a mobile phase (adjusted for retention time optimization) and phosphomolybdic acid (PMA) as a derivatization agent for enhanced sensitivity .
  • NMR spectroscopy : Focus on δ 6.8–7.4 ppm (aromatic protons) and δ 3.8–4.2 ppm (difluoromethoxy group) for structural confirmation. Cross-reference with analogs like 4-chlorophenylhydrazine hydrochloride (δ 7.2–7.6 ppm for aromatic protons) .
  • Mass spectrometry (ESI-MS) : Monitor the molecular ion peak at m/z 218.6 (calculated for C₇H₇F₂N₂O·HCl). Validate against impurities (e.g., unreacted hydrazine derivatives) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and N95 respirators to prevent inhalation or dermal exposure. Note that systemic toxicity via skin contact is documented in phenylhydrazine analogs .
  • Ventilation : Use fume hoods for weighing and reactions. The compound’s volatility is lower than phenylhydrazine HCl, but residual hydrazine byproducts may aerosolize .
  • Decontamination : Wash surfaces with 0.1 M HCl to neutralize residues. Avoid ethanol, which may form explosive diazonium salts .

Q. How should the compound be stored to ensure long-term stability?

  • Store in amber glass vials at –20°C under inert gas (argon). Hydrazine hydrochlorides degrade via oxidation; stability studies on analogs like 4-chlorophenylhydrazine HCl show <5% decomposition over 12 months under these conditions .
  • Avoid exposure to humidity: Hygroscopicity can lead to clumping and altered reactivity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HPLC purity) be resolved during characterization?

  • Scenario : A 95% HPLC purity but unexpected NMR peaks at δ 2.1 ppm (methyl groups).
  • Root cause : Likely residual dimethylformamide (DMF) from synthesis. Validate via GC-MS or Karl Fischer titration .
  • Mitigation : Optimize purification using recrystallization in ethanol/HCl (1:1). Analogous protocols for 3,5-dimethylphenylhydrazine HCl achieved >99% purity .

Q. What experimental strategies address low yields in the synthesis of this compound?

  • Optimize diazotization : Control temperature (0–5°C) and stoichiometry (1:1.05 hydrazine:HCl). Excess HCl reduces side reactions (e.g., dimerization) .
  • Monitor intermediates : Use TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to track 4-(difluoromethoxy)aniline conversion. Incomplete diazotization is a common yield-limiting step .

Q. How do structural modifications (e.g., difluoromethoxy vs. methoxy groups) impact reactivity in Fischer indole synthesis?

  • Reactivity trend : The electron-withdrawing difluoromethoxy group reduces nucleophilicity of the hydrazine moiety compared to methoxy analogs, slowing cyclization.
  • Experimental adjustment : Increase reaction temperature (80°C vs. 60°C for methoxy derivatives) and use Lewis acids (e.g., ZnCl₂) to accelerate indole formation. Data from 3,5-dimethylphenylhydrazine HCl show a 20% yield increase with ZnCl₂ .

Q. What degradation products form under accelerated stability conditions, and how are they identified?

  • Forced degradation (40°C/75% RH, 14 days) : Major degradation product is 4-(difluoromethoxy)aniline (HPLC retention time ~8.2 min), confirmed via spiking with authentic standard .
  • Mechanism : Hydrolysis of the N–N bond in hydrazine HCl, exacerbated by humidity. Stabilize formulations with antioxidants (e.g., BHT) .

Methodological Notes

  • Contradictions in literature : Some protocols recommend methanol for recrystallization, but this risks esterification with hydrazine. Ethanol/HCl is safer .
  • Data validation : Cross-check melting points (lit. ~210–215°C for analogs) with DSC to detect polymorphic changes .

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